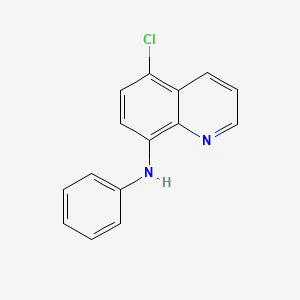
5-Chloro-N-phenylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-phenylquinolin-8-amine is a chemical compound with the molecular formula C15H11ClN2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often used as scaffolds in drug discovery due to their broad spectrum of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-phenylquinolin-8-amine typically involves the reaction of 5-chloro-8-hydroxyquinoline with aniline under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-phenylquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and stannous chloride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different halogen atoms or other functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chloro-N-phenylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-phenylquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interfering with the replication process, thereby inhibiting the growth of cancer cells and microorganisms. Additionally, it may interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar structure but without the chlorine and phenyl groups.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinolin-8-amine: Similar to 5-Chloro-N-phenylquinolin-8-amine but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chlorine and phenyl groups, which enhance its biological activity and make it a valuable compound in drug discovery and development. Its specific structural features contribute to its distinct chemical reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
60093-40-5 |
|---|---|
Formule moléculaire |
C15H11ClN2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
5-chloro-N-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H11ClN2/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10,18H |
Clé InChI |
UHAJKYIUYKVWMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



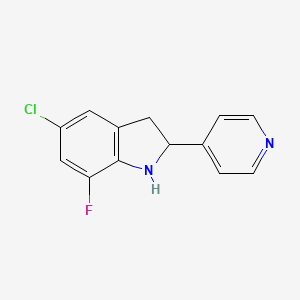
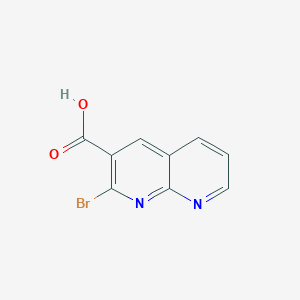
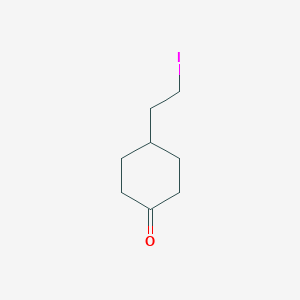
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)
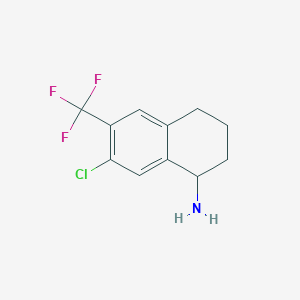



![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)



